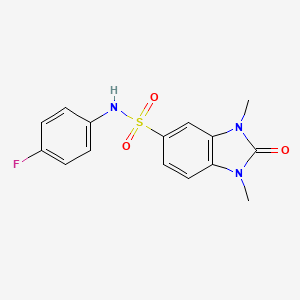

N-(4-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole-derived sulfonamides involves a multistep chemical procedure, starting typically from saccharin or related precursors. The process involves the formation of intermediate compounds that are further modified through reactions with various reagents to introduce the desired functional groups, such as the fluorophenyl and sulfonamide moieties. This intricate synthesis pathway is crucial for achieving the precise molecular structure required for biological activity (Ashraf et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamide derivatives is characterized by X-ray diffraction analysis, revealing key features such as bond lengths, angles, and the spatial arrangement of atoms. These structural details are vital for understanding the compound's interaction with biological targets. The benzimidazole core serves as a scaffold for the attachment of various substituents, enabling a diverse range of biological activities (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides undergo a variety of chemical reactions, including interactions with transition metals to form complexes. These reactions not only demonstrate the compound's reactivity but also its potential to bind to biological molecules, influencing its pharmacological profile. The reactivity with metals and other agents can be indicative of how these compounds might interact within biological systems (Ashraf et al., 2016).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has explored the synthesis of metal complexes with benzimidazole-derived sulfonamides, highlighting their potential antimicrobial properties. For instance, metal complexes incorporating the benzimidazole scaffold and sulfonamide pharmacophore have been synthesized and evaluated for antimicrobial efficacy against bacterial and fungal strains. Among these, specific cobalt(II) complexes exhibited notable antibacterial activity, though antifungal activity was not observed (Ashraf et al., 2016).

Molecular Synthesis and Characterization

Another focus area is the development of fluorescent probes for detecting thiophenols over aliphatic thiols, using structures that include the sulfonamide bond. Such probes offer high selectivity and sensitivity, demonstrating potential in environmental and biological sciences for sensing thiophenols in water samples (Wang et al., 2012).

Potential Medicinal Applications

Further studies investigate the antiproliferative activities of pyrazole-sulfonamide derivatives against cell lines, indicating some compounds show promising broad-spectrum antitumor activity comparable to standard anticancer drugs. This suggests a potential avenue for cancer treatment research (Mert et al., 2014).

Additionally, novel sulfonamide derivatives have been evaluated for their antimicrobial and antitubercular activities, supported by molecular docking studies. These studies contribute to the understanding of the potential mechanism of action of these compounds against Mycobacterium tuberculosis, offering insights into new therapeutic agents (Shingare et al., 2022).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S/c1-18-13-8-7-12(9-14(13)19(2)15(18)20)23(21,22)17-11-5-3-10(16)4-6-11/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWQDTFELIVUDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)